Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)-

Description

Historical Context and Discovery

The compound was first registered in PubChem on October 26, 2006, under the identifier CID 11435454. While its exact synthetic origin remains unspecified, its structural features align with methodologies for ortho ester synthesis, particularly the Pinner reaction. This reaction, developed in the late 19th century, involves the interaction of nitriles with alcohols under acidic conditions to form imido ester intermediates, which subsequently convert to ortho esters. The modification date of May 18, 2025, suggests ongoing research into its properties or applications.

Ortho esters gained prominence in the mid-20th century as protecting groups for carbonyl functionalities and as precursors for polymer synthesis. The development of propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- likely arose from efforts to optimize steric and electronic effects in ortho ester derivatives, which influence their reactivity and stability.

Chemical Classification and Nomenclature

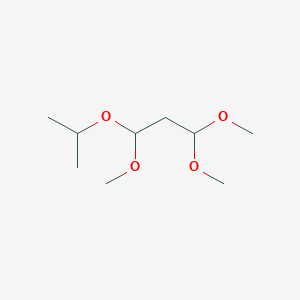

Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- belongs to the ortho ester family, defined by the presence of three alkoxy groups attached to a single carbon atom (RC(OR')₃). Its IUPAC name reflects the propane backbone substituted with methoxy groups at positions 1 and 3 and an isopropoxy group at position 3. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀O₄ |

| Molecular Weight | 192.25 g/mol |

| CAS Registry Number | 603151-66-2 |

| Synonyms | SCHEMBL5918613, DTXSID50465746 |

The compound’s branched structure enhances steric hindrance, potentially reducing hydrolysis rates compared to linear ortho esters.

Structural Analogues and Derivatives

Structurally related compounds include:

- Trimethylol Propane (TMP) : A triol (CH₃CH₂C(CH₂OH)₃) used in alkyd resins and polyurethanes. Though not an ortho ester, TMP shares a propane backbone with multiple hydroxyl groups, enabling analogous applications in polymer chemistry.

- 4,4'-(1,1,3-Trimethyl-1,3-Propanediyl)bis-Phenol : A phenolic derivative with a similar trimethylpropane core, highlighting the adaptability of this scaffold in diverse functional groups.

- 1,1,1-Trimethoxypropane : A simpler ortho ester (C₆H₁₄O₃) lacking the isopropoxy group, used in hydrolysis studies to elucidate reaction mechanisms.

These analogues demonstrate how modifications to the propane backbone’s substituents tune physical properties and reactivity. For instance, replacing hydroxyl groups with alkoxy groups in TMP converts it from a hydrophilic triol to a hydrophobic ortho ester.

Significance in Organic Chemistry and Materials Science

Ortho esters like propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- serve critical roles in synthesis and materials engineering:

- Protecting Groups : Their stability under basic conditions and selective hydrolysis in mild acid make them ideal for protecting carbonyl groups during multi-step syntheses.

- Polymer Precursors : Polyorthoesters, derived from ortho esters, exhibit surface-eroding properties advantageous for controlled drug delivery systems. Though not directly cited for this compound, analogous structures are used in biomedical implants.

- Reaction Intermediates : The Johnson-Claisen rearrangement employs ortho esters to form γ,δ-unsaturated esters, underscoring their utility in constructing complex organic frameworks.

The compound’s branched alkoxy groups may further enhance thermal stability, making it a candidate for high-performance polymers or specialty solvents.

Properties

CAS No. |

603151-66-2 |

|---|---|

Molecular Formula |

C9H20O4 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1,1,3-trimethoxy-3-propan-2-yloxypropane |

InChI |

InChI=1S/C9H20O4/c1-7(2)13-9(12-5)6-8(10-3)11-4/h7-9H,6H2,1-5H3 |

InChI Key |

LFUGNYXPXDRZRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(CC(OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

| Component | Role | Typical Amounts/Conditions |

|---|---|---|

| Vinyl ether (e.g., isopropyl vinyl ether) | Alkoxy group donor | 0.95–4.75 mol, purity >99% |

| Trialkyl orthoformate (e.g., trimethyl orthoformate) | Orthoformic acid ester source | 1.0–10 mol, purity ~98% |

| Lewis acid catalyst (e.g., anhydrous FeCl3) | Catalyst | 0.002–0.01 mol (0.3–1.6 g per 100+ g reactants) |

| Temperature | Reaction temperature | −30 °C to 50 °C, often controlled between −5 to 0 °C |

| Reaction time | Duration | 5 hours addition + 1–2 hours aging |

Stepwise Synthesis

- Charging the reactor: A four-necked flask equipped with a thermometer and stirrer is charged with the trialkyl orthoformate and Lewis acid catalyst.

- Temperature control: The mixture is cooled or maintained at a low temperature (e.g., −5 to 0 °C).

- Vinyl ether addition: The vinyl ether is added slowly over several hours (typically 5 hours) to the stirred mixture.

- Aging: The reaction mixture is stirred and aged at the reaction temperature or room temperature for 1–2 hours to complete the reaction.

- Neutralization and filtration: Sodium carbonate is added to neutralize the catalyst, followed by filtration.

- Purification: The product mixture is purified by vacuum distillation to isolate the desired tetraalkoxypropane derivatives.

Reaction Mechanism and Product Distribution

- The reaction proceeds via Lewis acid-catalyzed addition of vinyl ether to the orthoformate, forming an intermediate trialkoxypropane.

- A transalkoxylation reaction can occur, converting asymmetric trialkoxypropane intermediates into symmetric tetraalkoxypropanes.

- The ratio of symmetric to asymmetric products can be controlled by adjusting the molar ratios of vinyl ether to orthoformate and the reaction temperature.

- Excess orthoformate favors symmetric tetraalkoxypropane formation and allows recycling of unreacted orthoformate.

Experimental Data and Yields

Representative Experimental Runs

| Entry | Vinyl Ether Type | Temp (°C) | Yield of 1,3,3-trimethoxy-1-(alkoxy)propane (%) | Yield of 1,1,3,3-tetramethoxypropane (%) | Notes |

|---|---|---|---|---|---|

| 1 | n-Propyl vinyl ether | −5 to 0 | 60.2 | 32.5 | Yield from vinyl ether: 66.8% |

| 2 | Isopropyl vinyl ether | −5 to 0 | 62.9 | 23.5 | Yield from vinyl ether: 70.0% |

| 3 | n-Butyl vinyl ether | −5 to 0 | 62.1 | 29.5 | Yield from vinyl ether: 57.1% |

| 4 | Isobutyl vinyl ether | −5 to 0 | 58.2 | 24.9 | Yield from vinyl ether: 68.2% |

| 5 | Isopropyl vinyl ether | −15 | 7.1 (1,1,3,3-tetramethoxypropane) | — | Production rate 7.7% |

Notes on Yields and Purity

- The yields of the asymmetric 1,3,3-trimethoxy-1-(1-methylethoxy)propane (the compound of interest) are typically in the range of 58–63% under optimized conditions.

- The symmetric 1,1,3,3-tetramethoxypropane is a significant byproduct, with yields varying from 23% to 33%.

- Purification by vacuum distillation is effective in isolating the target compound with high purity (up to 60% concentration in crude mixtures before further purification).

Advantages and Industrial Relevance

- The use of propyl or isopropyl vinyl ethers instead of methyl or ethyl vinyl ethers overcomes difficulties related to gaseous or highly flammable vinyl ethers, enabling safer and more scalable industrial production.

- The process allows fine control over product distribution by adjusting reactant ratios and temperature.

- The method is applicable to the synthesis of various tetraalkoxypropane derivatives, which serve as key intermediates in pharmaceuticals and agrochemicals.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Vinyl ether type | Isopropyl, n-propyl, n-butyl | Determines alkoxy substituent on product |

| Trialkyl orthoformate | Trimethyl orthoformate preferred | Source of methoxy groups |

| Catalyst | Anhydrous FeCl3 (0.002–0.01 mol) | Promotes reaction, affects rate and selectivity |

| Temperature | −30 °C to 50 °C (optimal −5 to 0 °C) | Controls product ratio and yield |

| Reaction time | 5 hours addition + 1–2 hours aging | Ensures complete conversion |

| Purification | Vacuum distillation | Isolates target compound with high purity |

Chemical Reactions Analysis

Types of Reactions: Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted propane derivatives.

Scientific Research Applications

Chemistry: Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- is used as a reagent in organic synthesis. It serves as an intermediate for the preparation of other complex organic molecules .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving methoxy and isopropoxy groups.

Industry: In the industrial sector, Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- is utilized as a solvent or intermediate in the production of various chemicals, including polymers and resins .

Mechanism of Action

The mechanism of action of Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- involves its interaction with specific molecular targets. The methoxy and isopropoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with alkoxy, fluoro, and mixed substituents (Table 1).

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

Key Observations :

Biological Activity

Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- (CAS No. 603151-66-2) is a compound derived from propane and characterized by its methoxy and ethoxy functional groups. This article explores its biological activity, including cytotoxicity, potential therapeutic applications, and relevant case studies.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anticancer properties and effects on cellular mechanisms. The following sections detail specific findings related to the biological activity of propane, 1,1,3-trimethoxy-3-(1-methylethoxy)-.

Cytotoxicity Studies

Cytotoxic effects of propane derivatives have been evaluated in various studies. Notably:

- Study on Cancer Cell Lines : A study investigated the cytotoxicity of related compounds against MCF-7 breast cancer cells using the MTT assay. Results indicated that certain derivatives exhibited high cytotoxic activity while maintaining lower toxicity in normal cells. This suggests the potential for selective targeting of cancer cells .

| Compound Name | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| Propane Derivative A | 15 | Low |

| Propane Derivative B | 25 | Moderate |

| Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- | TBD | TBD |

The mechanism by which propane derivatives exert their cytotoxic effects may involve:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest at specific phases, thereby inhibiting proliferation.

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of propane and evaluated their anticancer properties. The study found that compounds with methoxy substitutions significantly enhanced cytotoxicity against MCF-7 cells compared to controls .

Case Study 2: Solvent Properties

Research into 1,2,3-trimethoxypropane (analogous to our compound) highlighted its potential as a "green" solvent for CO2 absorption. This property suggests that similar compounds may have applications in environmental chemistry and green technology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.